molecular formula C10H18N2O2 B6616912 tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate CAS No. 1895870-72-0

tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate

Cat. No. B6616912
CAS RN: 1895870-72-0
M. Wt: 198.26 g/mol
InChI Key: IJHTZGBRXSYOMG-XVKPBYJWSA-N
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Description

The compound “tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate” is a complex organic molecule. It contains a bicyclic structure, which is a common motif in many natural products and pharmaceuticals .


Synthesis Analysis

A related compound, 1R,5S-Bicyclo[3.1.0]hexan-2-one, has been synthesized from ®-1,2-epoxyhex-5-ene via a catalytic intramolecular cyclopropanation . This process has been successfully demonstrated on a multi-kilogram scale .


Molecular Structure Analysis

While specific structural data for the compound was not found, a related compound, (1R,5S)-Bicyclo[3.1.0]hexan-2-one, has a molecular formula of C6H8O .

Scientific Research Applications

Environmental Decomposition and Remediation

The decomposition of methyl tert-butyl ether (MTBE), a compound closely related to tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate, has been extensively studied. A study highlights the application of radio frequency plasma reactors for decomposing MTBE, indicating potential environmental remediation applications (Hsieh et al., 2011). This research demonstrates the efficiency of cold plasma technology in breaking down air toxics, including MTBE, into less harmful substances.

Biodegradation and Fate in the Environment

Further research into MTBE, which shares functional groups with tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate, provides insights into its biodegradation and fate in soil and groundwater. Microbial degradation of MTBE under various redox conditions has been documented, showing that MTBE and its key intermediate, tert-butyl alcohol (TBA), may biodegrade under both oxic and anoxic conditions (Schmidt et al., 2004). This study underscores the adaptability of microbial communities to environmental contaminants and their potential in bioremediation strategies.

Toxicological Perspectives

Understanding the toxicological impacts of related compounds such as MTBE can provide indirect insights into safety and environmental considerations. A review summarizing the carcinogenicity data of MTBE indicates minimal human cancer risks, suggesting that with proper management, the environmental and health impacts of related compounds can be controlled (Bus et al., 2022). This perspective is crucial for assessing the broader implications of using such chemicals in industrial applications.

Advanced Synthesis Techniques

The use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines highlights the chemical versatility and application of tert-butyl derivatives in creating structurally diverse compounds (Philip et al., 2020). This methodology provides access to a variety of natural products and therapeutically relevant compounds, showcasing the potential of tert-butyl derivatives in medicinal chemistry and pharmaceutical research.

properties

IUPAC Name

tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-10-4-7(10)5-11-6-10/h7,11H,4-6H2,1-3H3,(H,12,13)/t7-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHTZGBRXSYOMG-XVKPBYJWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC1CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@]12C[C@H]1CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743352
Record name tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate

CAS RN

204991-14-0, 1895870-72-0
Record name tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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